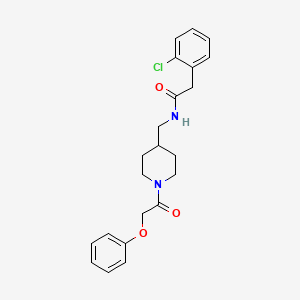
2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes a chlorophenyl group, a piperidine moiety, and an acetyl group, which contribute to its biological properties. The unique combination of these functional groups may enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT116) cancers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| PC-3 | 15 | Inhibition of cell proliferation |
| HCT116 | 12 | Disruption of cell cycle progression |
The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of key oncogenic signaling pathways such as PI3K/Akt and MAPK.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial effects of the compound against clinical isolates. Results showed that it inhibited growth in over 75% of tested strains, suggesting broad-spectrum activity.
- Cytotoxicity in Cancer Research : In a study published in Cancer Letters, the compound was tested against a panel of cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells by promoting apoptotic pathways.
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes involved in microbial growth and cancer cell proliferation. Research suggests that it may act as an inhibitor for certain kinases involved in tumor growth and survival.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c23-20-9-5-4-6-18(20)14-21(26)24-15-17-10-12-25(13-11-17)22(27)16-28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIADTAQRJVUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














